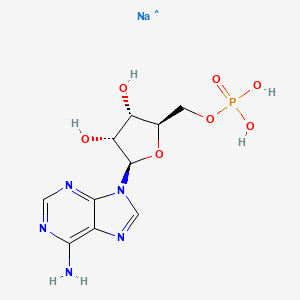
Azanide;platinum(2+);chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;platinum(2+);chloride is a coordination compound that features platinum in the +2 oxidation state. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is known for its stability and ability to form complexes with various ligands, making it a valuable subject of study in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanide;platinum(2+);chloride can be synthesized through several methods. One common approach involves the reaction of platinum(II) chloride with ammonia. The reaction typically takes place in an aqueous solution, where platinum(II) chloride reacts with ammonia to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure the formation of the correct product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods. One such method includes the use of platinum metal, which is dissolved in hydrochloric acid to form platinum(II) chloride. This intermediate is then reacted with ammonia under controlled conditions to produce this compound. The process may involve purification steps such as crystallization or filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Azanide;platinum(2+);chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to elemental platinum or lower oxidation states.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) compounds, while reduction can produce elemental platinum. Substitution reactions result in new coordination complexes with different ligands.
Scientific Research Applications
Azanide;platinum(2+);chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Platinum compounds, including this compound, are investigated for their anticancer properties and potential use in chemotherapy.
Industry: It is used in the production of catalysts for industrial processes, including hydrogenation and oxidation reactions.
Mechanism of Action
The mechanism of action of azanide;platinum(2+);chloride involves its ability to form coordination complexes with various ligands. In biological systems, the compound can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular processes such as replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, which target rapidly dividing cancer cells.
Comparison with Similar Compounds
Azanide;platinum(2+);chloride can be compared with other platinum compounds such as:
Platinum(II) chloride: Similar in oxidation state but lacks the azanide ligand.
Platinum(IV) chloride: Higher oxidation state and different reactivity.
Cisplatin: A well-known anticancer drug with a different ligand structure.
The uniqueness of this compound lies in its specific ligand environment, which imparts distinct chemical properties and reactivity compared to other platinum compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to form stable complexes make it a valuable subject of study in coordination chemistry, biology, and medicine. Further research into its reactivity and applications may lead to new discoveries and advancements in these fields.
Properties
Molecular Formula |
ClH8N4Pt-3 |
|---|---|
Molecular Weight |
294.63 g/mol |
IUPAC Name |
azanide;platinum(2+);chloride |
InChI |
InChI=1S/ClH.4H2N.Pt/h1H;4*1H2;/q;4*-1;+2/p-1 |
InChI Key |
TVKFKHIJECPQKK-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349947.png)
![3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)-](/img/structure/B12349953.png)
![1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12349959.png)
![3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B12349961.png)




![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride](/img/structure/B12349998.png)
![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)
![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)

amine](/img/structure/B12350032.png)
